Cas no 2006892-66-4 (1-Pyrrolidinecarboxylic acid, 2-ethyl-2-(1-oxopropyl)-, 1,1-dimethylethyl ester)
1-Pyrrolidinecarboxylic acid, 2-ethyl-2-(1-oxopropyl)-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- 1-Pyrrolidinecarboxylic acid, 2-ethyl-2-(1-oxopropyl)-, 1,1-dimethylethyl ester
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- Inchi: 1S/C14H25NO3/c1-6-11(16)14(7-2)9-8-10-15(14)12(17)18-13(3,4)5/h6-10H2,1-5H3
- InChI Key: AMGVCONITDVNLK-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCCC1(CC)C(=O)CC
1-Pyrrolidinecarboxylic acid, 2-ethyl-2-(1-oxopropyl)-, 1,1-dimethylethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-796910-0.05g |
tert-butyl 2-ethyl-2-propanoylpyrrolidine-1-carboxylate |
2006892-66-4 | 95% | 0.05g |
$768.0 | 2024-05-22 | |
| Enamine | EN300-796910-0.1g |
tert-butyl 2-ethyl-2-propanoylpyrrolidine-1-carboxylate |
2006892-66-4 | 95% | 0.1g |
$804.0 | 2024-05-22 | |
| Enamine | EN300-796910-0.25g |
tert-butyl 2-ethyl-2-propanoylpyrrolidine-1-carboxylate |
2006892-66-4 | 95% | 0.25g |
$840.0 | 2024-05-22 | |
| Enamine | EN300-796910-0.5g |
tert-butyl 2-ethyl-2-propanoylpyrrolidine-1-carboxylate |
2006892-66-4 | 95% | 0.5g |
$877.0 | 2024-05-22 | |
| Enamine | EN300-796910-1.0g |
tert-butyl 2-ethyl-2-propanoylpyrrolidine-1-carboxylate |
2006892-66-4 | 95% | 1.0g |
$914.0 | 2024-05-22 | |
| Enamine | EN300-796910-2.5g |
tert-butyl 2-ethyl-2-propanoylpyrrolidine-1-carboxylate |
2006892-66-4 | 95% | 2.5g |
$1791.0 | 2024-05-22 | |
| Enamine | EN300-796910-5.0g |
tert-butyl 2-ethyl-2-propanoylpyrrolidine-1-carboxylate |
2006892-66-4 | 95% | 5.0g |
$2650.0 | 2024-05-22 | |
| Enamine | EN300-796910-10.0g |
tert-butyl 2-ethyl-2-propanoylpyrrolidine-1-carboxylate |
2006892-66-4 | 95% | 10.0g |
$3929.0 | 2024-05-22 |
1-Pyrrolidinecarboxylic acid, 2-ethyl-2-(1-oxopropyl)-, 1,1-dimethylethyl ester Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 1-Pyrrolidinecarboxylic acid, 2-ethyl-2-(1-oxopropyl)-, 1,1-dimethylethyl ester
1-Pyrrolidinecarboxylic acid, 2-ethyl-2-(1-oxopropyl)-, 1,1-dimethylethyl ester (CAS No. 2006892-66-4): A Comprehensive Overview
1-Pyrrolidinecarboxylic acid, 2-ethyl-2-(1-oxopropyl)-, 1,1-dimethylethyl ester, identified by its CAS number 2006892-66-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of esters derived from pyrrolidinecarboxylic acid, a heterocyclic organic compound that has garnered attention due to its diverse biological activities and potential applications in drug development.
The structural complexity of 1-Pyrrolidinecarboxylic acid, 2-ethyl-2-(1-oxopropyl)-, 1,1-dimethylethyl ester makes it a valuable scaffold for designing novel therapeutic agents. The presence of multiple functional groups, including an ester moiety and alkyl substituents, contributes to its unique chemical properties and reactivity. These features have been exploited in various synthetic pathways to develop derivatives with enhanced pharmacological profiles.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrrolidine derivatives. These compounds have shown promise in several therapeutic areas, including anti-inflammatory, analgesic, and neuroprotective applications. The specific substitution pattern in 1-Pyrrolidinecarboxylic acid, 2-ethyl-2-(1-oxopropyl)-, 1,1-dimethylethyl ester may contribute to its unique interactions with biological targets, making it a compelling candidate for further investigation.
One of the most intriguing aspects of this compound is its potential role in modulating enzyme activity. Pyrrolidine derivatives have been reported to interact with various enzymes involved in metabolic pathways and signal transduction. The ester group in 1-Pyrrolidinecarboxylic acid, 2-ethyl-2-(1-oxopropyl)-, 1,1-dimethylethyl ester could serve as a site for post-translational modifications or as a handle for further chemical functionalization.
Recent studies have highlighted the importance of understanding the molecular mechanisms underlying the biological activity of heterocyclic compounds. Computational modeling and molecular dynamics simulations have been instrumental in predicting the binding modes of these compounds with their target proteins. The structural features of 1-Pyrrolidinecarboxylic acid, 2-ethyl-2-(1-oxopropyl)-, 1,1-dimethylethyl ester, such as its rigidity provided by the tert-butyl group and the presence of polar functional groups, are likely to influence its binding affinity and specificity.
The synthesis of 1-Pyrrolidinecarboxylic acid, 2-ethyl-2-(1-oxopropyl)-, 1,1-dimethylethyl ester involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired carbon-carbon bonds efficiently. The development of novel synthetic routes not only facilitates the production of this compound but also provides insights into the design of structurally related molecules.
In the context of drug discovery pipelines, 1-Pyrrolidinecarboxylic acid, 2-ethyl-2-(1-oxopropyl)-, 1,1-dimethylethyl ester serves as a key intermediate in the synthesis of lead compounds. Its structural motifs have been incorporated into libraries of molecules that are screened for biological activity using high-throughput screening (HTS) technologies. The success of this approach relies on generating diverse chemical structures that can be rapidly evaluated for their potential therapeutic efficacy.
The pharmacokinetic properties of 1-Pyrrolidinecarboxylic acid, 2-ethyl-2-(1-oxopropyl)-, 1,1-dimethylethyl ester are also critical factors to consider in drug development. Metabolic stability studies have been conducted to assess how this compound is processed within biological systems. Understanding these processes helps in predicting its bioavailability and duration of action. Additionally, investigating the interactions between this compound and cytochrome P450 enzymes provides valuable information for optimizing its pharmacokinetic profile.
Another area of interest is the potential application of 1-Pyrrolidinecarboxylic acid, 2-ethyl-2-(1-oxopropyl)-, 1,dimethylethyl ester in combination therapies. By studying its interactions with other bioactive molecules, researchers aim to develop synergistic effects that could enhance therapeutic outcomes. This approach is particularly relevant in treating complex diseases where multiple targets need to be modulated simultaneously.
The regulatory landscape for new drug candidates also plays a significant role in determining the commercial viability of compounds like 2006892。66。4。 Compliance with guidelines set by regulatory agencies such as the FDA and EMA is essential for ensuring safety and efficacy before clinical trials can be initiated。 This involves rigorous testing under Good Manufacturing Practices (GMP) conditions and thorough documentation。
Future directions in the study of 20068926644 may include exploring its role as a chiral building block for enantiomerically pure drugs。 Chirality significantly influences drug behavior, making it crucial to develop methods that produce enantiomerically enriched forms with improved pharmacological properties。
In conclusion, 20068926644 represents a fascinating compound with potential applications across multiple therapeutic areas。 Its unique structural features, combined with recent advances in synthetic chemistry and computational biology, make it an attractive candidate for further research。 As our understanding continues to evolve, this compound may emerge as a valuable tool in developing next-generation pharmaceuticals。
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